

Application Note: Spectroscopic Analysis of 2-Hydroxybenzophenone

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Compound of Interest

Compound Name: **2-Hydroxybenzophenone**

Cat. No.: **B104022**

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Introduction

2-Hydroxybenzophenone is a key chemical intermediate and a common moiety in various pharmaceuticals and UV stabilizers. A thorough understanding of its structural and electronic properties is crucial for its application in drug development and materials science. This application note provides a detailed overview of the spectroscopic analysis of **2-Hydroxybenzophenone** using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. It includes tabulated spectral data, detailed experimental protocols, and visual workflows to aid in the comprehensive characterization of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Hydroxybenzophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
12.05	s	1H	-OH
7.69 - 7.57	m	3H	Aromatic H
7.52 - 7.48	m	2H	Aromatic H
7.08 - 7.06	m	2H	Aromatic H
6.89 - 6.87	m	2H	Aromatic H

 ^{13}C NMR (Carbon NMR) DataSolvent: CDCl_3

Chemical Shift (δ) ppm	Assignment
~200	C=O (Ketone)
~163	C-OH
~138	Aromatic C
~136	Aromatic C
~132	Aromatic C
~130	Aromatic C
~129	Aromatic C
~128	Aromatic C
~120	Aromatic C
~119	Aromatic C
~118	Aromatic C

Note: Specific assignments for all aromatic carbons require further 2D NMR analysis.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (intramolecular H-bond)
3100-3000	Medium	Aromatic C-H stretch
1630	Strong	C=O stretch (ketone, conjugated) ^[1]
1600-1450	Medium-Strong	Aromatic C=C stretch ^[1]
1320-1000	Strong	C-O stretch
900-675	Strong	Aromatic C-H bend

Ultraviolet-Visible (UV-Vis) Spectroscopy

Solvent: Ethanol

λ_{max} (nm)	Molar Absorptivity (ϵ)	Transition
~250	High	$\pi \rightarrow \pi$
~340	Low	$n \rightarrow \pi$

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **2-Hydroxybenzophenone** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **2-Hydroxybenzophenone**.

Materials:

- **2-Hydroxybenzophenone** sample

- Deuterated chloroform (CDCl_3)
- NMR tubes (5 mm)
- Pipettes
- Vortex mixer

Protocol:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **2-Hydroxybenzophenone** for ^1H NMR and 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of CDCl_3 in a clean, dry vial.
 - Ensure the sample is fully dissolved. Gentle vortexing may be applied.
- Transfer to NMR Tube:
 - Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
 - The height of the solution in the tube should be approximately 4-5 cm.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum using standard acquisition parameters.
 - Acquire the ^{13}C NMR spectrum. A larger number of scans will be required compared to the ^1H spectrum due to the lower natural abundance of ^{13}C .
- Data Processing:

- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shifts using the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Hydroxybenzophenone** using Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

- **2-Hydroxybenzophenone** sample
- Potassium bromide (KBr), spectroscopy grade
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Protocol:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry the KBr powder in an oven to remove any moisture.
 - In an agate mortar, grind 1-2 mg of the **2-Hydroxybenzophenone** sample to a fine powder.
 - Add approximately 100-200 mg of the dry KBr powder to the mortar.
 - Gently mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.

- Pellet Formation:
 - Transfer the mixture to the anvil of a pellet press.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .
- Data Analysis:
 - Identify the characteristic absorption bands in the spectrum.
 - Correlate the observed bands with the functional groups present in **2-Hydroxybenzophenone**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic transitions and the maximum absorption wavelengths (λ_{max}) of **2-Hydroxybenzophenone**.

Materials:

- **2-Hydroxybenzophenone** sample
- Ethanol, spectroscopic grade
- Volumetric flasks
- Pipettes
- Quartz cuvettes (1 cm path length)

- UV-Vis spectrophotometer

Protocol:

- Sample Preparation:

- Prepare a stock solution of **2-Hydroxybenzophenone** in ethanol of a known concentration (e.g., 1 mg/mL).
 - From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1-10 μ g/mL.

- Instrument Setup:

- Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
 - Set the wavelength range for scanning (e.g., 200-800 nm).

- Data Acquisition:

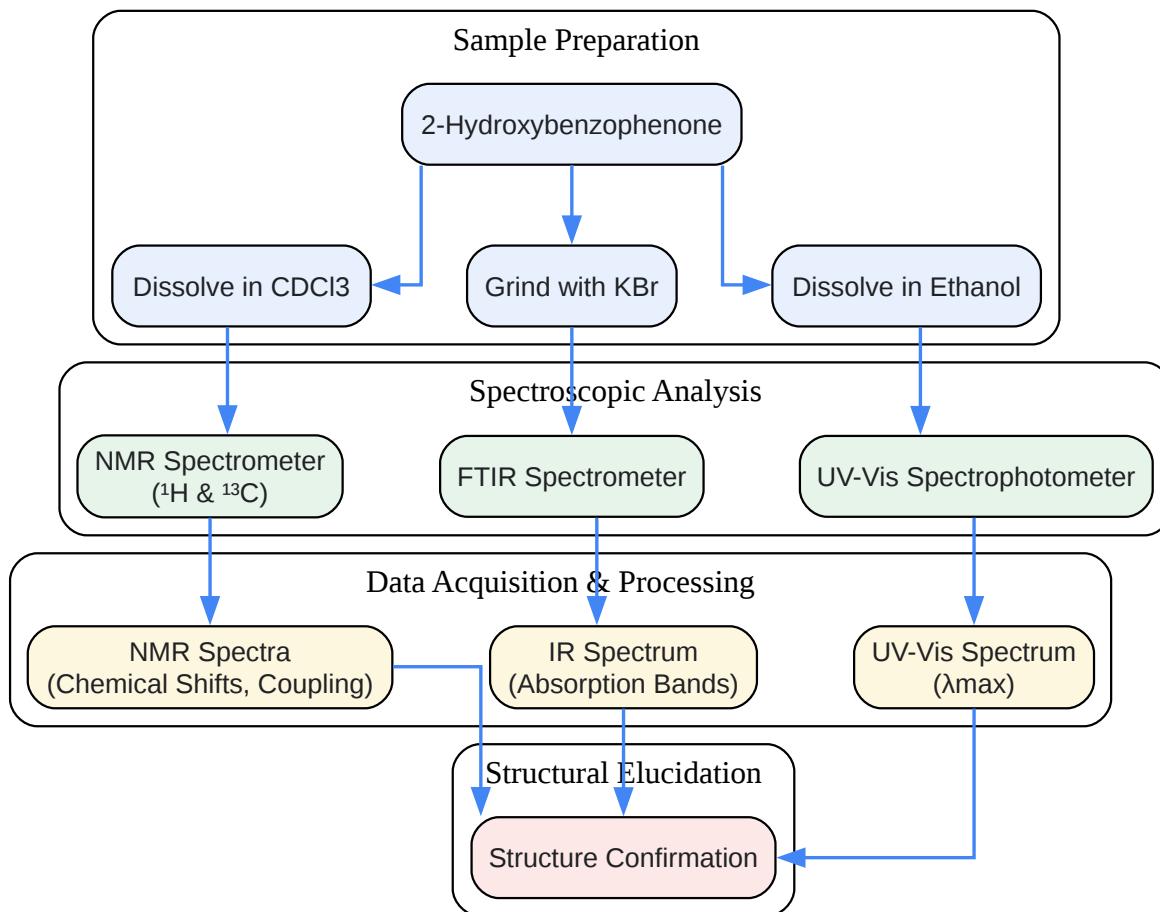
- Fill a quartz cuvette with the blank solvent (ethanol) and place it in the reference holder.
 - Fill another quartz cuvette with the sample solution and place it in the sample holder.
 - Record the absorbance spectrum of the sample.

- Data Analysis:

- Identify the wavelengths of maximum absorbance (λ_{max}).
 - If quantitative analysis is required, create a calibration curve by plotting absorbance versus concentration for the standard solutions.

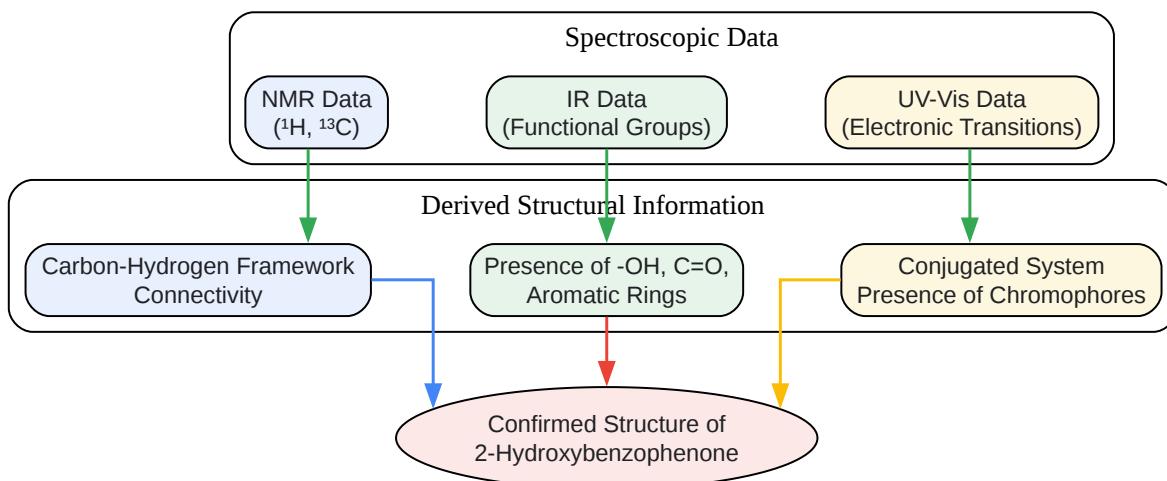
Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of **2-Hydroxybenzophenone**.



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Overall workflow for the spectroscopic analysis of **2-Hydroxybenzophenone**.



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Logical relationship of spectroscopic data for structural elucidation.

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References

- 1. researchgate.net [researchgate.net]
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